molecular formula C16H11F2NO3 B5594584 3-(1,3-benzodioxol-5-yl)-N-(3,4-difluorophenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(3,4-difluorophenyl)acrylamide

Cat. No.: B5594584
M. Wt: 303.26 g/mol
InChI Key: XMDRHCZEGANRAH-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(3,4-difluorophenyl)acrylamide is a useful research compound. Its molecular formula is C16H11F2NO3 and its molecular weight is 303.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.07069954 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science

  • Controlled Radical Polymerization : This compound has been used in the controlled radical polymerization of acrylamides, particularly those containing amino acid moieties, through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process allows for the creation of polymers with controlled molecular weight and low polydispersity, which is significant in developing materials with specific properties (Mori, Sutoh, & Endo, 2005).

Medicinal Chemistry

  • Inhibition of Histone Deacetylases : Compounds structurally related to 3-(1,3-benzodioxol-5-yl)-N-(3,4-difluorophenyl)acrylamide have shown potential as inhibitors of human histone deacetylases. This is crucial in the field of cancer research, as these inhibitors can regulate gene expression and have implications in cancer therapy (Bressi et al., 2010).

Material Science

  • Rate Acceleration in Polar Solvents : The compound's derivatives have been studied for their role in accelerating the Baylis-Hillman reaction in polar solvents like water and formamide. This finding is significant in synthetic chemistry, providing insights into the synthesis of complex molecules in a more efficient manner (Aggarwal, Dean, Mereu, & Williams, 2002).

  • Supramolecular Copper(II) Polymeric Complexes : Derivatives of this compound have been used in synthesizing supramolecular copper(II) polymeric complexes. These complexes are studied for their potential applications in areas like catalysis, material science, and medicinal chemistry (El-Sonbati, Diab, Morgan, & Balboula, 2018).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3,4-difluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3/c17-12-4-3-11(8-13(12)18)19-16(20)6-2-10-1-5-14-15(7-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDRHCZEGANRAH-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.